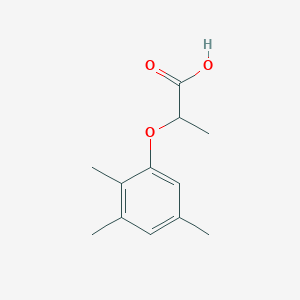

2-(2,3,5-Trimethylphenoxy)propanoic acid

描述

属性

分子式 |

C12H16O3 |

|---|---|

分子量 |

208.25 g/mol |

IUPAC 名称 |

2-(2,3,5-trimethylphenoxy)propanoic acid |

InChI |

InChI=1S/C12H16O3/c1-7-5-8(2)9(3)11(6-7)15-10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14) |

InChI 键 |

PDFCYYKNRDWHTC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)OC(C)C(=O)O)C)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an ether bond between a substituted phenol (2,3,5-trimethylphenol) and a propanoic acid derivative or precursor. This can be achieved by nucleophilic substitution reactions or by coupling reactions under catalysis.

Hydrolysis of Esters to Obtain Propanoic Acid Derivatives

In related synthetic routes for propionic acid derivatives, esters are first synthesized and then hydrolyzed under alkaline conditions to yield the corresponding acids. For example, in the preparation of 3-(2-oxocyclopentyl)-propionic acid, the ester intermediate is hydrolyzed using aqueous sodium hydroxide and methanol at 60-65°C for 1-3 hours, followed by acidification and extraction to isolate the acid with yields around 90%.

Summary Table of Preparation Methods

Research Findings and Analysis

The copper-catalyzed coupling method provides a robust approach to form the ether bond between the 2,3,5-trimethylphenol and an appropriate alkyl or aryl halide precursor, which can be further functionalized to the propanoic acid derivative.

The oxidation of propionic aldehyde to propionic acid is optimized in catalyst-free conditions with high conversion and selectivity, reducing costs and simplifying industrial scale-up.

Hydrolysis of ester intermediates is a well-established method to obtain propanoic acid derivatives in high yield and purity.

Combining these strategies, the preparation of this compound likely involves initial ether formation by copper-catalyzed coupling followed by functional group transformations to introduce the propanoic acid moiety, possibly through oxidation or ester hydrolysis steps.

常见问题

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 2-(2,3,5-Trimethylphenoxy)propanoic acid?

- Methodological Answer : Implement strict personal protective equipment (PPE), including gloves and lab coats, to prevent skin absorption. Use fume hoods for ventilation and avoid aerosolization. Decontaminate spills immediately using approved solvents. Contaminated clothing should be laundered separately by trained personnel to prevent secondary exposure . Regular monitoring of airborne concentrations is advised, though no occupational exposure limits are established .

Q. What synthetic routes are available for this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous phenoxypropanoic acids (e.g., 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid) are synthesized via nucleophilic substitution between halogenated phenols and propanoic acid derivatives under basic conditions. Optimization of reaction temperature (e.g., 60–80°C) and catalysts (e.g., K₂CO₃) can improve yields . Purification via recrystallization or column chromatography is recommended.

Q. How should researchers characterize the structural properties of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions on the aromatic ring. Compare spectral data with structurally similar compounds, such as (2,3,5-Trimethylphenoxy)acetic acid, to validate assignments . X-ray crystallography may resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the compound's biological activity (e.g., antimicrobial or anticancer properties)?

- Methodological Answer : Conduct dose-response assays using standardized cell lines (e.g., HepG2 for cytotoxicity) or microbial strains. Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and vehicle controls. Use log-phase cultures to ensure reproducibility. For mechanism-of-action studies, combine transcriptomic profiling with enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : If NMR signals overlap (e.g., due to methyl group proximity), employ 2D techniques like COSY or NOESY to clarify coupling patterns. For mass spectrometry discrepancies, verify ionization methods (ESI vs. EI) and compare fragmentation patterns with computational predictions (e.g., using PubChem or EPA DSSTox databases) . Cross-validate results with independent synthetic batches.

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Standardize reaction conditions (solvent purity, stoichiometry, and temperature) using process analytical technology (PAT). Implement quality control via HPLC with a reference standard (e.g., pharmacopeial-grade impurities like those listed in EP monographs). Track impurities using LC-MS and adjust purification protocols accordingly .

Q. How should researchers evaluate potential carcinogenicity or toxicity?

- Methodological Answer : Conduct Ames tests for mutagenicity and chronic toxicity studies in rodent models. Prioritize in silico tools (e.g., QSAR models from EPA DSSTox) for preliminary risk assessment. Given structural similarities to chlorophenoxy compounds (known carcinogens), adhere to ALARA (As Low As Reasonably Achievable) exposure principles .

Regulatory and Compliance Considerations

Q. What documentation is required for regulatory compliance in academic research?

- Methodological Answer : Maintain records of safety data sheets (SDS), exposure monitoring results, and medical evaluations under OSHA 29 CFR 1910.1020. For international collaborations, align with REACH or ICH guidelines. Reference PubChem or EPA DSSTox entries for hazard classification .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。